molecular formula C24H30O3Si B14200919 3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one CAS No. 918129-25-6

3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one

Cat. No.: B14200919
CAS No.: 918129-25-6
M. Wt: 394.6 g/mol
InChI Key: RLLJRCYRRMLMKO-UHFFFAOYSA-N
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Description

3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one is a synthetic organic compound with a complex structure It features a furanone core, a hexyl side chain, a methoxy group, and a silyl group substituted with diphenyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the furanone core through a cyclization reaction. The hexyl side chain can be introduced via alkylation, and the methoxy group can be added through methylation. The silyl group is then introduced using a silylation reagent, such as chloromethyl(diphenyl)silane, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as purification and waste management.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The furanone core can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The methoxy and silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a precursor for pharmaceuticals.

    Industry: It can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    3-Hexyl-5-methoxy-5-[methyl(phenyl)silyl]furan-2(5H)-one: Similar structure but with a phenyl group instead of diphenyl.

    3-Hexyl-5-methoxy-5-[methyl(trimethylsilyl)]furan-2(5H)-one: Similar structure but with a trimethylsilyl group instead of diphenylsilyl.

    3-Hexyl-5-methoxy-5-[methyl(tert-butyl)silyl]furan-2(5H)-one: Similar structure but with a tert-butyl group instead of diphenylsilyl.

Uniqueness

The uniqueness of 3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the diphenylsilyl group, in particular, may influence its reactivity and interactions with other molecules.

Properties

CAS No.

918129-25-6

Molecular Formula

C24H30O3Si

Molecular Weight

394.6 g/mol

IUPAC Name

3-hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2-one

InChI

InChI=1S/C24H30O3Si/c1-4-5-6-9-14-20-19-24(26-2,27-23(20)25)28(3,21-15-10-7-11-16-21)22-17-12-8-13-18-22/h7-8,10-13,15-19H,4-6,9,14H2,1-3H3

InChI Key

RLLJRCYRRMLMKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(OC1=O)(OC)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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